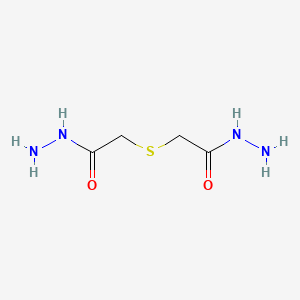![molecular formula C14H21NO3 B13816064 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol CAS No. 21269-14-7](/img/structure/B13816064.png)
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a propanol chain
Méthodes De Préparation
The synthesis of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol typically involves the reaction of 2-methoxyphenol with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the propanol chain, often using reagents like epichlorohydrin .
Analyse Des Réactions Chimiques
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and methoxyphenoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can be compared with other similar compounds, such as:
2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: This compound has a phenyl group instead of a methoxyphenoxy group, leading to different chemical and biological properties.
3-(Pyrrolidin-1-yl)propan-1-ol: Lacks the methoxyphenoxy group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
21269-14-7 |
|---|---|
Formule moléculaire |
C14H21NO3 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-5-2-3-6-14(13)18-12-7-9-15(11-12)8-4-10-16/h2-3,5-6,12,16H,4,7-11H2,1H3 |
Clé InChI |
UWQNMHUNUGDTPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OC2CCN(C2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


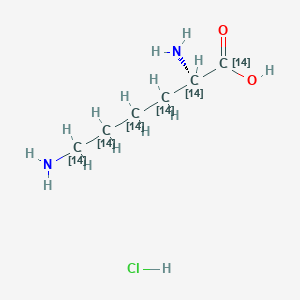
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)

![(2E)-[(2-Oxo-4-morpholinyl)imino]acetonitrile](/img/structure/B13815999.png)
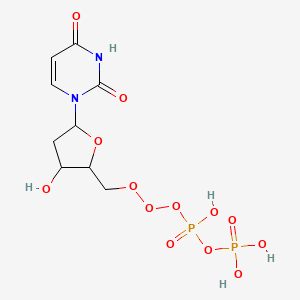


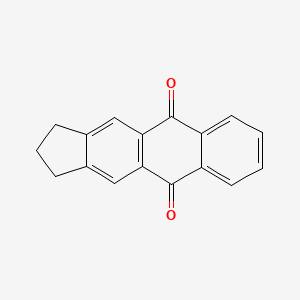
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

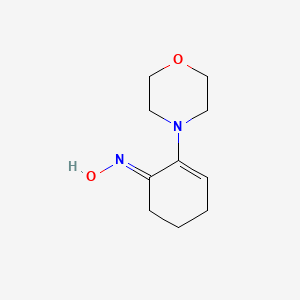
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)
